molecular formula C10H10O4 B2623806 methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate CAS No. 127724-12-3

methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Cat. No.: B2623806
CAS No.: 127724-12-3
M. Wt: 194.186
InChI Key: CBPMPHNVWLGIEW-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings.

Scientific Research Applications

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, particularly its potential antitumor effects . Additionally, its synthesis could be optimized, and its physical and chemical properties could be studied in more detail.

Preparation Methods

The synthesis of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate typically involves the following steps :

    Starting Materials: Resorcinol and potassium hydroxide in methanol solution.

    Hydrogenation: The mixture is subjected to hydrogenation in the presence of an active nickel catalyst to form potassium 3-ketocyclohex-1-enolate.

    Cyclization: The intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions.

    Acidification: The final step involves acidification to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves its interaction with various molecular targets and pathways . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives :

    4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbonitrile: Similar in structure but contains an indole ring instead of a benzofuran ring.

    Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-1-benzofuran-2-carboxylate: Another derivative with additional substituents on the benzofuran ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPMPHNVWLGIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127724-12-3
Record name methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
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